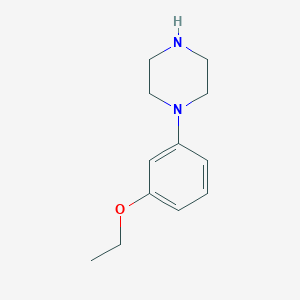
1-(3-Ethoxy-phenyl)-piperazine
Descripción general
Descripción
1-(3-Ethoxy-phenyl)-piperazine (EPP) is an organic compound belonging to the group of heterocyclic compounds. It is an aromatic compound that is often used in the synthesis of pharmaceuticals and other organic compounds. The synthesis of EPP is a complex process that requires the use of certain reagents and catalysts.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Applications
Piperazine Derivatives as Therapeutic Agents
Piperazine derivatives, including 1-(3-Ethoxy-phenyl)-piperazine, have been explored for their broad therapeutic potential. These compounds have been identified in various drugs with significant medicinal uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus have been shown to significantly alter the medicinal properties of these molecules, demonstrating their flexibility as a pharmacophore for drug discovery. This highlights the compound's role in the development of drug-like elements for treating various diseases, underscoring the importance of further therapeutic investigations into this motif (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the role of piperazine as a critical building block in anti-TB molecules, offering insights into the design and development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Biological Potentials of Piperazines
Piperazines, including this compound, are involved in numerous potent biologically active compounds with a broad range of activities. These include antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities. This versatility in therapeutic applications is attributed to the modifications in the moiety of the piperazine ring, which results in high efficacy, better potency, and lesser toxicity (Verma & Kumar, 2017).
Role in Antidepressant Development
The piperazine substructure, including this compound, has been a common feature in the development of novel antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review provides a critical analysis of the significance of the piperazine moiety in antidepressant development, including an overview of recent advancements in the design and synthesis of piperazine-based antidepressants (Kumar et al., 2021).
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLWZPEAPGOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2678992.png)
![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)
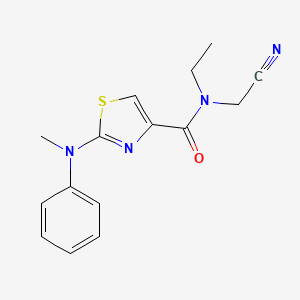
![2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2678997.png)
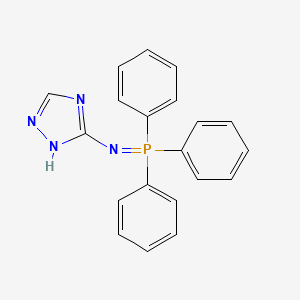
![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)
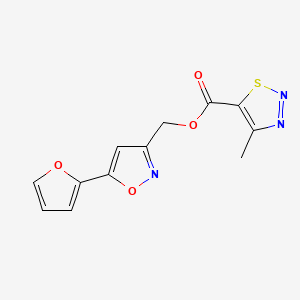
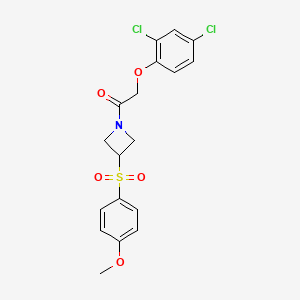
![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)